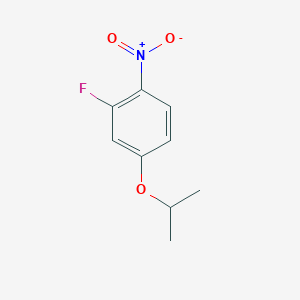

2-Fluoro-4-isopropoxy-1-nitrobenzene

描述

2-Fluoro-4-isopropoxy-1-nitrobenzene (CAS: 28987-50-0) is a fluorinated nitroaromatic compound with the molecular formula C₉H₁₀FNO₃ and a molecular weight of 199.18 g/mol . It features a nitro group (-NO₂) at the 1-position, a fluorine atom at the 2-position, and an isopropoxy group (-OCH(CH₃)₂) at the 4-position of the benzene ring. The compound is stored under dry conditions at 2–8°C to ensure stability .

属性

IUPAC Name |

2-fluoro-1-nitro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-6(2)14-7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPLNSXVODYQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543240 | |

| Record name | 2-Fluoro-1-nitro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28987-50-0 | |

| Record name | 2-Fluoro-1-nitro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-isopropoxy-1-nitrobenzene typically involves the nitration of 2-Fluoro-4-isopropoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Another method involves the reaction of 3,4-Difluoronitrobenzene with isopropyl alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

2-Fluoro-4-isopropoxy-1-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The isopropoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

Nucleophilic Substitution: Products vary depending on the nucleophile used.

Reduction: The major product is 2-Fluoro-4-isopropoxy-1-aminobenzene.

Oxidation: The major product is 2-Fluoro-4-isopropoxy-1-benzaldehyde.

科学研究应用

2-Fluoro-4-isopropoxy-1-nitrobenzene is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 2-Fluoro-4-isopropoxy-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom and isopropoxy group contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and other proteins .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy Groups

4-Ethoxy-2-fluoro-1-nitrobenzene (CAS: 28987-48-6)

- Molecular Formula: C₈H₈FNO₃

- Molecular Weight : 185.15 g/mol

- Key Differences: The ethoxy group (-OCH₂CH₃) is shorter and less branched than the isopropoxy group.

2-Fluoro-1-isobutoxy-4-nitrobenzene (CAS: 956015-43-3)

- Molecular Formula: C₁₀H₁₂FNO₃

- Molecular Weight : 213.21 g/mol

- Key Differences : The isobutoxy group (-OCH₂CH(CH₃)₂) introduces greater steric bulk and lipophilicity, which may slow reaction kinetics in sterically demanding processes. Its higher molecular weight could also influence melting/boiling points.

Benzene, 2-fluoro-1-nitro-4-(octyloxy) (CAS: 187329-15-3)

- Molecular Formula: C₁₄H₂₀FNO₃

- Molecular Weight : 269.31 g/mol

- Key Differences: The octyloxy chain (-O(CH₂)₇CH₃) significantly increases lipophilicity, making this compound more suitable for nonpolar environments (e.g., lipid-based formulations). However, solubility in aqueous media would be reduced.

Positional Isomers and Electronic Effects

4-Fluoro-2-isopropoxy-1-nitrobenzene (CAS: 28987-46-4)

- Molecular Formula: C₉H₁₀FNO₃

- Molecular Weight : 199.18 g/mol

- Key Differences: The fluorine and isopropoxy groups are swapped (fluoro at 4-position, isopropoxy at 2-position).

1-Fluoro-2-isopropoxy-4-nitrobenzene (HC-4145)

Data Table: Structural and Commercial Comparison

Research Findings and Implications

- Electronic Effects: The nitro group’s position relative to fluorine and alkoxy substituents critically influences electronic properties. For example, meta-directing groups like -NO₂ can alter reaction pathways in electrophilic substitutions .

- Steric Considerations : Bulkier alkoxy groups (e.g., isobutoxy) may impede reactions requiring planar transition states, whereas smaller groups (e.g., methoxy) enhance reactivity .

- Commercial Accessibility : this compound faces supply constraints (discontinued by CymitQuimica ), but analogs like the isobutoxy derivative remain accessible, highlighting the importance of substituent flexibility in industrial applications .

生物活性

2-Fluoro-4-isopropoxy-1-nitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, an isopropoxy group, and a nitro group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

- Molecular Formula : C9H10FNO3

- Molecular Weight : Approximately 199.18 g/mol

- Functional Groups : Nitro (-NO2), Fluoro (-F), Isopropoxy (-O-C(CH₃)₂)

The biological activity of this compound is influenced by its functional groups, which can interact with various biological targets:

- Electrophilic Substitution : The nitro group is a strong electron-withdrawing group, enhancing the electrophilicity of the aromatic ring, which may facilitate interactions with nucleophiles in biological systems.

- Nucleophilic Reactions : The presence of the fluorine atom allows for potential nucleophilic substitution reactions that can modify biological targets such as proteins or nucleic acids.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that nitro-substituted aromatic compounds can possess antimicrobial properties. For example, derivatives of nitro compounds have been evaluated for their efficacy against various bacterial strains. The specific activity of this compound against microbial pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

Case Studies

A notable study explored the synthesis and evaluation of related nitro compounds for their biological activity. Compounds structurally similar to this compound were tested for their effects on cell viability and proliferation in various cancer cell lines. Results indicated that modifications in the substituent groups significantly impacted the compounds' potency and selectivity against cancer cells.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Ongoing Research |

| 4-Nitrophenol | Anticancer | 15 | Smith et al., 2020 |

| 3-Fluoro-5-nitrophenol | Antimicrobial | 30 | Johnson et al., 2021 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。